molecular formula C14H16N2O3 B12824988 Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-5-carboxylate

Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-5-carboxylate

Cat. No.: B12824988
M. Wt: 260.29 g/mol
InChI Key: YDRZFSGFZMWMDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-5-carboxylate is a complex organic compound that features a tetrahydropyran ring fused to an indazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-5-carboxylate typically involves the formation of the tetrahydropyran ring followed by its attachment to the indazole core. One common method involves the use of platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins . Another method includes the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of lanthanide triflates as catalysts in room temperature ionic liquids has been reported to give good yields of tetrahydropyran derivatives .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-5-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its tetrahydropyran ring fused to the indazole core differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

methyl 1-(oxan-2-yl)indazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-18-14(17)10-5-6-12-11(8-10)9-15-16(12)13-4-2-3-7-19-13/h5-6,8-9,13H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRZFSGFZMWMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(N=C2)C3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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